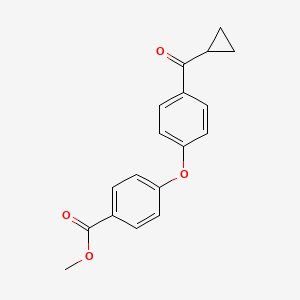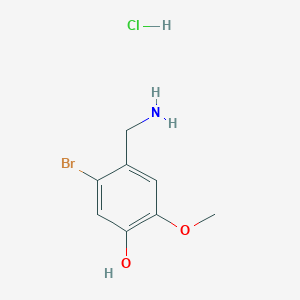
4-(Aminomethyl)-5-bromo-2-methoxyphenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-5-bromo-2-methoxyphenol hydrochloride, also known as AMBMPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMBMPH is a derivative of 2-methoxyphenol and is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Metabolic Studies
The in vivo metabolism of related bromophenethylamines in rats suggests potential use in studying metabolic pathways and the identification of urinary metabolites. Such studies can offer insights into drug metabolism and detoxification processes, providing a foundational understanding for pharmacokinetics and toxicology research (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Antimicrobial Activity
Bromophenols isolated from marine algae have demonstrated moderate to potent antibacterial activity. This suggests that structurally similar compounds, including 4-(Aminomethyl)-5-bromo-2-methoxyphenol hydrochloride, could be explored for their antimicrobial properties, particularly against bacterial strains. Such compounds could contribute to the development of new antimicrobial agents with specific mechanisms of action (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Antioxidant Properties
The study on bromophenols from Rhodomela confervoides indicates significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related damage. This implies that compounds like this compound could be investigated for their antioxidant capacity, which is relevant in various fields, including food preservation, cosmetic formulations, and pharmaceuticals to manage oxidative stress-related disorders (Li, Li, Gloer, & Wang, 2011).
Propiedades
IUPAC Name |
4-(aminomethyl)-5-bromo-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2.ClH/c1-12-8-2-5(4-10)6(9)3-7(8)11;/h2-3,11H,4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZWTUTIJBLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2687610.png)
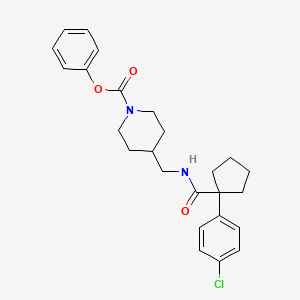
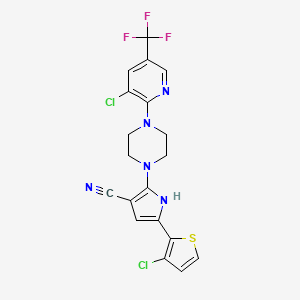

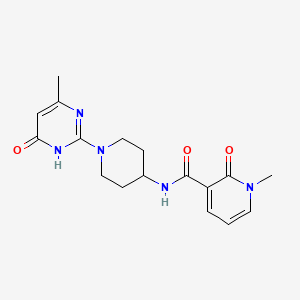
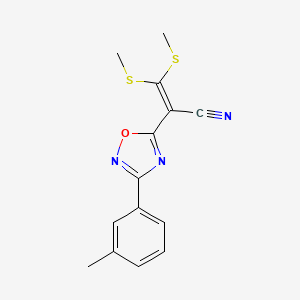

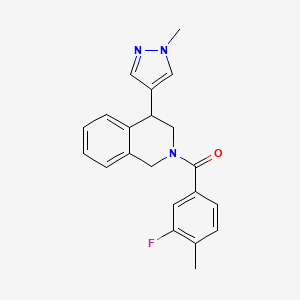
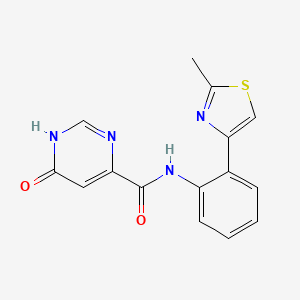
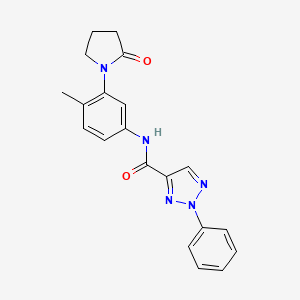
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2687629.png)
![4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2687630.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2687632.png)
